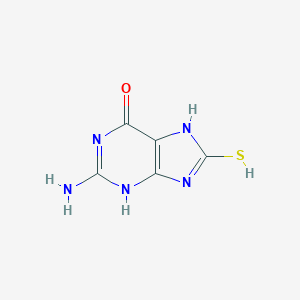

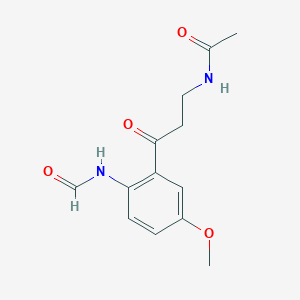

(3R)-1-羟基-2,2,5,5-四甲基吡咯烷-3-羧酸

描述

Synthesis AnalysisThe synthesis of related compounds, such as trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), involves conventional methods followed by resolution and esterification processes to obtain enantiomers with defined configurations (Wright et al., 2008). Such methodologies highlight the complexity of synthesizing stereochemically rich compounds like "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid."

Molecular Structure Analysis

The assignment of absolute configuration to the asymmetric carbons in related compounds provides insights into the molecular structure analysis. Techniques like circular dichroism and X-ray diffraction analysis play crucial roles in determining the stereochemistry of complex molecules (Wright et al., 2008).

Chemical Reactions and Properties

Studies on similar molecules have demonstrated the significance of understanding the chemical reactions and properties that these compounds undergo. For instance, the reaction mechanisms, stereochemical outcomes, and functional group transformations provide essential knowledge that can be applied to the study of "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid" (Wright et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for their characterization and application. Techniques like NMR spectroscopy and crystallography provide detailed insights into the physical properties (Devi et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and interactions with metals or other organic compounds, are fundamental aspects of research on "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid." Studies on metal complexes and their insulin-mimetic activities offer examples of the chemical properties analysis relevant to such compounds (Nakai et al., 2005).

科学研究应用

合成和抗氧化潜力

Yushkova 等人(2013 年)使用 6-羟基-2,5,7,8-四甲基色满-2-羧酸(生育酚)和包括 3-氨基-2,2,5,5-四甲基吡咯烷-1-氧自由基在内的各种化合物合成了自旋标记酰胺。这些化合物表现出显着的抗氧化潜力,并在生物医学应用中显示出前景,特别是在磁共振成像 (MRI) 研究中 (Yushkova 等人,2013 年)。

质谱和自旋标记

戴维斯等人(1974 年)专注于稳定自由基的质谱,包括 3-取代-2,2,5,5-四甲基吡咯烷硝酮自由基。这些化合物广泛用于“自旋标记”的合成中。他们的研究为这些硝酮的高分辨率质谱提供了宝贵的见解,这对于在科学研究中开发先进的标记技术至关重要 (Davies 等人,1974 年)。

在生物医学成像中的应用

约尔达诺夫等人(2002 年)探索了酰基保护的羟胺(包括类似于 (3R)-1-羟基-2,2,5,5-四甲基吡咯烷-3-羧酸的化合物)在电子顺磁共振 (EPR) 脑成像中的潜力。这些化合物被证明能够有效穿透血脑屏障,并转化为可通过 EPR 检测到的离子性水溶性自由基,突出了它们在脑成像研究中的实用性 (约尔达诺夫等人,2002 年)。

作用机制

Target of Action:

The primary targets of this compound are enzymes involved in the arachidonic acid pathway. Specifically, it interacts with cyclooxygenase (COX) enzymes. COX is responsible for the synthesis of prostaglandins (mediators of pain and fever) and thromboxanes (stimulators of blood clotting) .

Mode of Action:

- Thromboxane Suppression: Thromboxanes are involved in platelet aggregation and blood clotting. Inhibition of COX by this compound leads to decreased thromboxane synthesis .

Pharmacokinetics:

Action Environment:

属性

IUPAC Name |

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKPVQZFNYXFCY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](C(N1O)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)